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Compound of Interest

Compound Name: TNKS 22

Cat. No.: B1150373

This document provides a comprehensive technical overview of the discovery, mechanism of
action, and preclinical development of TNKS 22 (also known as TNKS-IN-22), a potent and
selective dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). This guide is
intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Tankyrase and its Role in Wnt
Signaling

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of
enzymes.[1][2][3] They play a crucial role in various cellular processes, including the regulation
of the canonical Wnt signaling pathway.[1][4][5] The Wnt pathway is fundamental in both
embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark
of numerous cancers, particularly colorectal cancer.[4][5][6]

Tankyrases promote the degradation of Axin, a key scaffold protein in the B-catenin destruction
complex.[1][7] By poly-ADP-ribosylating (PARsylating) Axin, tankyrases mark it for
ubiquitination and subsequent proteasomal degradation. The loss of Axin destabilizes the
destruction complex, leading to the accumulation of B-catenin in the cytoplasm. This stabilized
3-catenin then translocates to the nucleus, where it activates the transcription of Wnt target
genes, driving cell proliferation.[3][7] Therefore, inhibiting tankyrase activity is a promising
therapeutic strategy to suppress Wnt-driven tumor growth by stabilizing Axin and promoting 3-
catenin degradation.[3][5]
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Discovery and Chemical Properties of TNKS 22

TNKS 22 (CAS: 1507362-00-6) is a lead-optimized, orally bioavailable small-molecule inhibitor
designed to target both TNKS1 and TNKS2.[1][2] It was developed as part of a program to
create potent, selective, and orally bioavailable tankyrase inhibitors.[1][8] TNKS 22 is a

phenyloxadiazole compound with the chemical name 3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)-
N-((1r,4r)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl)propanamide.[1]

Table 1: Chemical and Physical Properties of TNKS 22

Property Value Reference
CAS Number 1507362-00-6 [1]
Molecular Formula C25H25N503S [2][9]
Molecular Weight 475.56 Da [1][2119]
Physical Appearance Solid [1119]
Insoluble in H20O; Insoluble in
DMSO (at room temp); >10
- mM in DMSO with warming;
Solubility ) [1119]
<4.76mg/mL in DMSO; =3.07
mg/mL in EtOH with gentle
warming.
Purity >98% by HPLC [2]

Mechanism of Action

TNKS 22 exerts its therapeutic effect by directly inhibiting the enzymatic activity of TNKS1 and
TNKSZ2. This inhibition prevents the PARsylation of Axin, a key component of the [3-catenin
destruction complex. The stabilization of Axin enhances the degradation of (3-catenin, thereby

downregulating the Wnt signaling pathway.[1]
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Caption: Wnt signaling pathway and the mechanism of TNKS 22 inhibition.
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Potency and Efficacy Data

TNKS 22 has demonstrated high potency in both biochemical and cell-based assays.[1]

Table 2: In Vitro Potency of TNKS 22

Target/Cell .
Assay Type Li Endpoint IC50 Value Reference
ine
TNKS1
Biochemical ) o
Enzymatic Inhibition 0.1 nM [8]
Assay o
Activity
_ _ TNKS2
Biochemical ) o
Enzymatic Inhibition 4.1 nM [8]
Assay o
Activity
Cell-Based [-catenin
SW480-TBC _ 3.7 nM [1]
Assay Reduction
Cell-Based DLD-1 (APC- Wnt Pathway
o ) 0.6 nM [1]
Assay deficient) Suppression
_ TNKS2
In Vivo Assay - ) 4.1 nM [1]
Autoparsylation

Table 3: In Vivo Pharmacodynamic Activity of TNKS 22
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Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of
TNKS 22, based on the primary literature.[1]

5.1. TNKS Enzymatic Inhibition Assay

o Objective: To determine the biochemical potency (IC50) of TNKS 22 against TNKS1 and
TNKS2.

e Methodology:

o Recombinant human TNKS1 or TNKS2 enzyme is incubated in a reaction buffer
containing biotinylated NAD+.

o A histone-coated 96-well plate is used as the substrate for the PARsylation reaction.
o TNKS 22 is serially diluted and added to the wells to achieve a range of concentrations.

o The enzymatic reaction is initiated and allowed to proceed for a specified time at 30°C.
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[e]

The reaction is stopped, and the plate is washed to remove unreacted components.

(¢]

The amount of biotinylated ADP-ribose incorporated onto the histone substrate is detected
using a streptavidin-conjugated horseradish peroxidase (HRP) reporter.

o

A chemiluminescent substrate is added, and the signal is read on a plate reader.

[¢]

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

5.2. SW480 Cell-Based B-catenin Assay

o Objective: To measure the ability of TNKS 22 to reduce B-catenin levels in a human colon
adenocarcinoma cell line with an APC mutation.

o Methodology:

o SWA480 cells are seeded in 96-well plates and allowed to adhere overnight.

o Cells are treated with a serial dilution of TNKS 22 for 24 hours.

o After treatment, cells are fixed with paraformaldehyde and permeabilized with methanol.

o Cells are stained with a primary antibody specific for active [3-catenin, followed by a
secondary antibody conjugated to a fluorescent reporter.

o The total cell number is determined by staining with a nuclear dye (e.g., Hoechst).

o Plates are imaged using a high-content imaging system.

o The intensity of the [3-catenin signal is quantified and normalized to the cell count.

o IC50 values are determined from the resulting dose-response curve.
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Caption: Workflow for the SW480 cell-based [3-catenin assay.
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5.3. In Vivo DLD-1 Xenograft Pharmacodynamic Study

e Objective: To evaluate the in vivo activity of TNKS 22 on Wnt pathway biomarkers in a tumor
model.

» Methodology:

o Athymic nude mice are subcutaneously inoculated with DLD-1 human colorectal
adenocarcinoma cells.

o Tumors are allowed to grow to a specified size.

o Mice are randomized into vehicle control and treatment groups (e.g., 10 mg/kg and 50
mg/kg TNKS 22).

o TNKS 22 is administered orally once daily for a period of 3 days.
o At 24 hours after the final dose, mice are euthanized, and tumor tissues are harvested.
o Tumor lysates are prepared for analysis.

o Axin2 mRNA levels are quantified using quantitative real-time PCR (QRT-PCR) to assess
Wnt pathway modulation.

o Super TopFlash (STF) reporter activity can also be measured if using a cell line
engineered with this reporter to assess TCF/LEF transcriptional activity.

o Data are analyzed to determine the fold-change in Axin2 and the percent inhibition of STF
activity compared to the vehicle control group.

Conclusion

TNKS 22 is a potent, selective, and orally bioavailable dual inhibitor of TNKS1 and TNKS2.[1]
[2][8] Through the stabilization of Axin and subsequent reduction of 3-catenin, it effectively
suppresses the canonical Wnt signaling pathway.[1] Preclinical data demonstrates its high
potency in both biochemical and cellular assays, as well as significant pharmacodynamic
activity in an in vivo xenograft model.[1] These findings establish TNKS 22 as a valuable
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research tool for investigating Wnt signaling and a promising candidate for further development
as a therapeutic agent for Wnt-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1150373?utm_src=pdf-custom-synthesis
https://www.apexbt.com/tankyrase-inhibitors-tnks22.html
https://bpsbioscience.com/tankyrase-inhibitors-tnks-22
https://www.mdpi.com/1420-3049/25/7/1680
https://www.mdpi.com/1420-3049/25/7/1680
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6256358/
https://pubmed.ncbi.nlm.nih.gov/34298950/
https://pubmed.ncbi.nlm.nih.gov/34298950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8303674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8303674/
https://www.medchemexpress.com/tnks-22.html
https://www.raybiotech.com/tankyrase-inhibitors-tnks-22-331-11943
https://www.benchchem.com/product/b1150373#discovery-and-development-of-tnks-22
https://www.benchchem.com/product/b1150373#discovery-and-development-of-tnks-22
https://www.benchchem.com/product/b1150373#discovery-and-development-of-tnks-22
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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